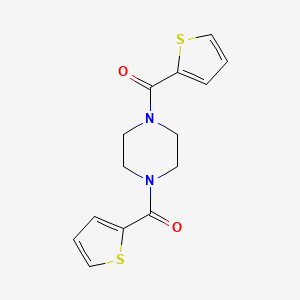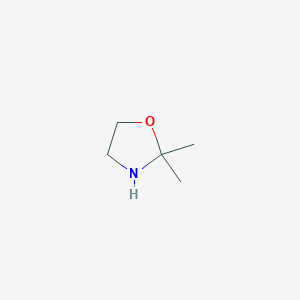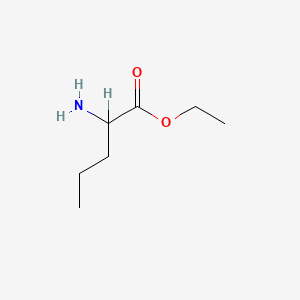![molecular formula C11H8BrClN2OS B1633847 N-[4-(4-ブロモフェニル)-1,3-チアゾール-2-イル]-2-クロロアセトアミド CAS No. 6125-32-2](/img/structure/B1633847.png)
N-[4-(4-ブロモフェニル)-1,3-チアゾール-2-イル]-2-クロロアセトアミド
概要
説明
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a bromophenyl group, and a chloroacetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as an anticancer agent, particularly against breast cancer cell lines.
作用機序
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The compound interacts with its targets through a series of chemical reactions, leading to the formation of new chemical compounds . This disrupts the normal functioning of the target cells, leading to their death or inhibition of growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in lipid biosynthesis in bacteria . By blocking these pathways, the compound disrupts the integrity of the bacterial cell wall, leading to cell death . The downstream effects include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may have good absorption and distribution properties, which could enhance its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial and fungal growth, as well as the death of cancer cells . In vitro studies have shown promising antimicrobial activity against various bacterial and fungal species . Additionally, the compound has demonstrated significant antiproliferative activity against the MCF7 breast cancer cell line .
Action Environment
The action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can impact the stability of the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 4-bromophenyl thiazolamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing large-scale purification techniques such as industrial crystallization or preparative HPLC.
化学反応の分析
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling reactions: The bromophenyl group can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation.
Reducing agents: Sodium borohydride, lithium aluminum hydride for reduction.
Coupling reagents: Palladium catalysts, boronic acids for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions could produce biaryl compounds.
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the thiazole or phenyl rings.
Thiazole-based compounds: Other thiazole derivatives with varying biological activities, such as antimicrobial, antifungal, and anticancer properties.
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide stands out due to its combination of a bromophenyl group, thiazole ring, and chloroacetamide moiety, which confer unique chemical reactivity and biological activity
特性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEOBADTQIURFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1633794.png)




![N-[(3-bromophenyl)methyl]aniline](/img/structure/B1633819.png)

![4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633825.png)
![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)
